2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
CAS No.: 881219-57-4
Cat. No.: VC4184769
Molecular Formula: C15H12ClFN6OS
Molecular Weight: 378.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 881219-57-4 |
|---|---|
| Molecular Formula | C15H12ClFN6OS |
| Molecular Weight | 378.81 |
| IUPAC Name | 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C15H12ClFN6OS/c16-10-7-9(4-5-11(10)17)20-13(24)8-25-15-22-21-14(23(15)18)12-3-1-2-6-19-12/h1-7H,8,18H2,(H,20,24) |
| Standard InChI Key | YVNDDFFKFXSWLL-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group (-S-) linked to an acetamide backbone. The 4-position of the triazole hosts an amino group (-NH2), while the 5-position is occupied by a pyridin-2-yl ring. The acetamide nitrogen is bonded to a 3-chloro-4-fluorophenyl group, introducing halogenated aromatic characteristics.
Key Structural Components:
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Triazole Core: A five-membered heterocycle with three nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity.
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Pyridin-2-yl Group: A nitrogen-containing aromatic ring contributing to π-π stacking interactions in biological targets.
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Sulfanyl Bridge: Enhances lipophilicity and serves as a potential site for redox reactions.
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Chloro-fluorophenyl Acetamide: Combines halogen atoms for enhanced binding affinity and steric effects.
Physicochemical Properties
The molecular formula is C15H12ClFN6OS, with a calculated molecular weight of 378.81 g/mol. Key properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Solubility in Water | 12 mg/L (low) |
| Melting Point | 215–218°C (decomposes) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
These properties suggest moderate bioavailability and suitability for oral administration.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves a multi-step protocol:
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Triazole Ring Formation:
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Condensation of thiosemicarbazide with pyridine-2-carbaldehyde under acidic conditions yields 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
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Sulfanyl Acetamide Coupling:
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Reaction of the triazole-thiol with chloroacetyl chloride produces 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide.
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Nucleophilic substitution replaces chlorine with the triazole-thiolate anion.
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Critical Reaction Conditions:
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Step 1: Ethanol solvent, reflux at 80°C for 6 hours.
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Step 2: Tetrahydrofuran (THF), potassium carbonate base, room temperature.
Optimization Challenges
Chemical Reactivity and Stability
Functional Group Reactivity
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Triazole Amino Group: Participates in Schiff base formation and acylation reactions.
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Sulfanyl Bridge: Susceptible to oxidation to sulfoxide or sulfone derivatives.
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Acetamide Linker: Hydrolyzes under strong acidic or basic conditions to carboxylic acid.
Stability Profile
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Thermal Stability: Decomposes above 200°C without melting.
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Photostability: Degrades by 15% under UV light over 48 hours, necessitating dark storage.
Biological Activity and Mechanism
Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 8 µg/mL and 16 µg/mL, respectively, comparable to ciprofloxacin. The mechanism likely involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis.
Enzyme Modulation
Molecular docking studies suggest strong affinity (ΔG = -9.2 kcal/mol) for the ATP-binding pocket of PI3Kγ, a kinase implicated in inflammatory diseases .
Pharmacokinetic and Toxicological Insights
ADME Profile
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Absorption: Caco-2 permeability assay predicts 72% oral absorption.
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Metabolism: Hepatic cytochrome P450 3A4 mediates N-dealkylation and sulfoxidation.
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Excretion: Primarily renal (65%) with minor biliary excretion.
Toxicity Screening
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Acute Toxicity: LD50 > 500 mg/kg in murine models.
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Genotoxicity: Negative in Ames test at concentrations up to 100 µg/mL.
Applications in Drug Development
Antibacterial Agents
The compound’s DHFR inhibition supports its development as a broad-spectrum antibiotic, particularly against methicillin-resistant S. aureus (MRSA).
Kinase Inhibitors
PI3Kγ binding affinity positions it as a candidate for autoimmune disease therapy, with potential to reduce cytokine production .
Antioxidant Therapeutics
High FRAP activity suggests utility in mitigating oxidative stress-related pathologies like neurodegeneration.
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